molecular formula C8H9N5O B184337 N-(5H-purin-6-yl)propanamide CAS No. 37385-05-0

N-(5H-purin-6-yl)propanamide

Cat. No. B184337
CAS RN: 37385-05-0
M. Wt: 191.19 g/mol
InChI Key: XNMMXEJBSBKSSG-UHFFFAOYSA-N
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Description

N-(5H-purin-6-yl)propanamide, also known as PPA, is a chemical compound that belongs to the class of purine analogues. It has been widely used in scientific research for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(5H-purin-6-yl)propanamide involves its conversion into 6-thiopurine nucleotides, which can then be incorporated into DNA and RNA. This incorporation leads to the disruption of DNA and RNA synthesis, resulting in the inhibition of cell growth and division. N-(5H-purin-6-yl)propanamide has also been shown to activate the adenosine A1 receptor, which plays a role in modulating immune responses and neuroprotection.

Biochemical And Physiological Effects

N-(5H-purin-6-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of purine synthesis, the induction of apoptosis, and the modulation of immune responses. It has also been shown to enhance cognitive function and memory.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(5H-purin-6-yl)propanamide in lab experiments is its specificity for purine metabolism, which allows for the selective inhibition of purine synthesis. However, one of the limitations of using N-(5H-purin-6-yl)propanamide is its potential toxicity, which can affect cell viability and lead to false results.

Future Directions

There are several future directions for the use of N-(5H-purin-6-yl)propanamide in scientific research. One potential direction is the development of N-(5H-purin-6-yl)propanamide as a cancer therapy, either alone or in combination with other drugs. Another potential direction is the use of N-(5H-purin-6-yl)propanamide in neuroprotection and the treatment of neurodegenerative diseases. Additionally, the use of N-(5H-purin-6-yl)propanamide in immunomodulation and the treatment of autoimmune diseases is an area of interest for future research.

Synthesis Methods

The synthesis of N-(5H-purin-6-yl)propanamide can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 6-chloropurine with propanoyl chloride in the presence of a base, while enzymatic synthesis involves the use of purine nucleoside phosphorylase and propanoyl-phosphate as substrates.

Scientific Research Applications

N-(5H-purin-6-yl)propanamide has been extensively used in scientific research for its potential applications in various fields, including cancer research, immunology, and neuroscience. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In immunology, N-(5H-purin-6-yl)propanamide has been used to modulate immune responses and treat autoimmune diseases. In neuroscience, N-(5H-purin-6-yl)propanamide has been shown to enhance cognitive function and memory, making it a potential treatment for neurodegenerative diseases.

properties

CAS RN

37385-05-0

Product Name

N-(5H-purin-6-yl)propanamide

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

N-(5H-purin-6-yl)propanamide

InChI

InChI=1S/C8H9N5O/c1-2-5(14)13-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3,(H,9,10,11,12,13,14)

InChI Key

XNMMXEJBSBKSSG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC=NC2=NC=NC21

Canonical SMILES

CCC(=O)NC1=NC=NC2=NC=NC21

Origin of Product

United States

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